molecular formula C14H18N2O2S B3075844 1-(4-cyanophenyl)-N-cyclohexylmethanesulfonamide CAS No. 1036520-78-1

1-(4-cyanophenyl)-N-cyclohexylmethanesulfonamide

Cat. No. B3075844
CAS RN: 1036520-78-1
M. Wt: 278.37 g/mol
InChI Key: XBSGBOGOGNQWJB-UHFFFAOYSA-N
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Description

The compound “1-(4-cyanophenyl)-N-cyclohexylmethanesulfonamide” is a complex organic molecule. It contains a cyanophenyl group (a phenyl ring with a cyano group), a cyclohexyl group (a six-membered carbon ring), and a methanesulfonamide group (a sulfur-containing group commonly found in various drugs) .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, such as condensation, substitution, or addition reactions . The exact method would depend on the starting materials and the specific structure of the final product.


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The cyanophenyl group would contribute to the aromaticity of the molecule, while the cyclohexyl group would add a degree of cyclicity .


Chemical Reactions Analysis

The reactivity of this compound would depend on its exact structure. The presence of the cyanophenyl group could make it reactive towards nucleophiles, while the sulfonamide group could potentially participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .

Scientific Research Applications

Synthesis and Characterization

1-(4-cyanophenyl)-N-cyclohexylmethanesulfonamide and related compounds are often synthesized and characterized to explore their potential applications in various fields of science, particularly in organic chemistry and materials science. These compounds are typically synthesized through reactions involving sulfonyl chlorides, amines, and other reagents, and their structures are confirmed using spectroscopic methods such as NMR and mass spectrometry. For example, the synthesis of vinylsulfones and vinylsulfonamides, which share a similar sulfonamide functionality, involves dehydrative synthesis techniques starting from corresponding alcohols and amines, using a system like MeSO2Cl/organic base. This process highlights the chemical versatility and reactivity of compounds containing the sulfonamide group, making them valuable in synthetic organic chemistry for producing active agents in various addition and electrocyclization reactions (Kharkov University Bulletin Chemical Series, 2020).

Catalysis and Enantioselective Reactions

Sulfonamides, including those similar to 1-(4-cyanophenyl)-N-cyclohexylmethanesulfonamide, are utilized in catalytic and enantioselective reactions. These reactions are pivotal in the synthesis of chiral molecules, which are essential in the pharmaceutical industry for creating drugs with specific activities. For instance, chiral ionic liquids based on camphorsulfonic acid, closely related to sulfonamides, have been prepared and shown to effectively promote L-proline-catalyzed aldol reactions, demonstrating good chemoselectivity in both water and organic solvents. Such reactions are crucial for synthesizing compounds with high enantioselectivity, which is vital for the development of drugs and other biologically active molecules (Helvetica Chimica Acta, 2008).

Material Science and Polymer Synthesis

Compounds with sulfonamide groups, such as 1-(4-cyanophenyl)-N-cyclohexylmethanesulfonamide, are also significant in material science, especially in the synthesis of polymers. These polymers can exhibit unique properties like solubility in common solvents, resistance to acids and alkalis, and biological activity against specific microorganisms, making them suitable for various applications, including biomedical devices, coatings, and as materials with antimicrobial properties. For example, cardo polysulfonates synthesized from bis(4-hydroxyphenyl)cyclohexane and related compounds with diphenylmethane-4,4-disulfonyl chloride have been studied for their structural properties, solubility, and biological activities, highlighting the potential use of sulfonamide-containing compounds in advanced material synthesis (European Polymer Journal, 1999).

Safety and Hazards

As with any chemical compound, handling “1-(4-cyanophenyl)-N-cyclohexylmethanesulfonamide” would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

properties

IUPAC Name

1-(4-cyanophenyl)-N-cyclohexylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c15-10-12-6-8-13(9-7-12)11-19(17,18)16-14-4-2-1-3-5-14/h6-9,14,16H,1-5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBSGBOGOGNQWJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)CC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-cyanophenyl)-N-cyclohexylmethanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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